

# A Technical Guide to ivDde-Lys(Fmoc)-OH: Suppliers, Purity, and Experimental Protocols

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Compound of Interest		
Compound Name:	ivDde-Lys(Fmoc)-OH	
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For researchers, scientists, and drug development professionals engaged in advanced peptide synthesis, the orthogonally protected amino acid **ivDde-Lys(Fmoc)-OH** is an indispensable tool. Its unique properties allow for the strategic formation of branched or cyclic peptides and site-specific modifications. This technical guide provides an in-depth overview of commercially available **ivDde-Lys(Fmoc)-OH**, including supplier and purity information, and detailed experimental protocols for its application.

#### Understanding ivDde-Lys(Fmoc)-OH

**ivDde-Lys(Fmoc)-OH** is a derivative of the amino acid lysine with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the  $\alpha$ -amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the  $\epsilon$ -amino group of the side chain. The Fmoc group is labile to basic conditions (e.g., piperidine), a standard feature of solid-phase peptide synthesis (SPPS). The ivDde group, conversely, is stable to the basic conditions used for Fmoc removal and acidic conditions used for cleavage from many resins, but it can be selectively removed using hydrazine.[1][2] This orthogonality is the cornerstone of its utility, enabling chemists to unmask the lysine side chain at a desired point in the synthesis for further modification.

### **Supplier and Purity Overview**

A variety of chemical suppliers offer **ivDde-Lys(Fmoc)-OH**, with purity levels suitable for demanding research and development applications. The following table summarizes the available information from prominent suppliers. Please note that for some suppliers, lot-specific



purity data is provided on the Certificate of Analysis, which should be requested for the most accurate information.

Supplier	Product Name	CAS Number	Stated Purity
Sigma-Aldrich (Novabiochem®)	Fmoc-Lys(ivDde)-OH	204777-78-6	≥99.0% (HPLC), ≥85.0% (acidimetric), ≥97% (TLC)
Sigma-Aldrich (Novabiochem®)	Fmoc-D-Lys(ivDde)- OH	1272755-33-5	≥98.0% (HPLC), ≥98% (TLC)
Anaspec	Fmoc-Lys(ivDde)-OH	204777-78-6	≥95% (HPLC)
Advanced ChemBlocks	Fmoc-D-Lys(ivDde)- OH	1272755-33-5	95%[3]
ChemPep	Fmoc-Lys(ivDde)-OH	204777-78-6	High Purity[1]
CEM Corporation	Fmoc-Lys(ivDde)-OH	204777-78-6	Certificate of Analysis available upon request[4]
Aapptec Peptides	Fmoc-Lys(ivDde)-OH	204777-78-6	Certificate of Analysis available upon request[5]
Bachem	Fmoc-Lys(ivDde)-OH	204777-78-6	Information available upon request
Advanced ChemTech	Fmoc-Lys(ivDde)-OH	204777-78-6	Information available upon request

### **Experimental Protocols**

The cornerstone of utilizing **ivDde-Lys(Fmoc)-OH** is the selective deprotection of the ivDde group. The following protocols outline the key experimental steps.

## Standard Solid-Phase Peptide Synthesis (SPPS) Coupling



The incorporation of **ivDde-Lys(Fmoc)-OH** into a growing peptide chain follows standard Fmoc-SPPS protocols.

- Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- Amino Acid Coupling: Activate the carboxylic acid of ivDde-Lys(Fmoc)-OH with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed to completion.
- Washing: Wash the resin with DMF to remove excess reagents.

#### Selective ivDde Group Removal

This procedure is performed on the resin-bound peptide when the lysine side chain needs to be exposed for modification.

- Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
- Deprotection Reaction: Treat the peptide-resin with the 2% hydrazine/DMF solution.[6] The
  reaction is typically performed for 3-10 minutes at room temperature.[2][7] For difficult
  sequences or aggregations, multiple treatments or increased hydrazine concentration (up to
  10%) may be necessary.[2][8]
- Reaction Repetition: The hydrazine treatment is often repeated two to three times to ensure complete removal of the ivDde group.[2][6]
- Thorough Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved protecting group.

#### **On-Resin Lysine Side Chain Modification**



Once the  $\epsilon$ -amino group of the lysine is deprotected, a variety of modifications can be performed.

- Acylation: Couple a carboxylic acid (e.g., a fatty acid, a fluorescent label with a carboxyl group, or another peptide) to the newly freed amine using standard peptide coupling conditions.
- Alkylation/Arylation: React the amine with an appropriate electrophile.
- Washing: After the modification reaction is complete, wash the resin thoroughly with DMF and other appropriate solvents.

Following side-chain modification, the synthesis can proceed with further elongation of the peptide chain from the N-terminus, or the peptide can be cleaved from the resin.

#### **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for the synthesis of a branched peptide using **ivDde-Lys(Fmoc)-OH**.



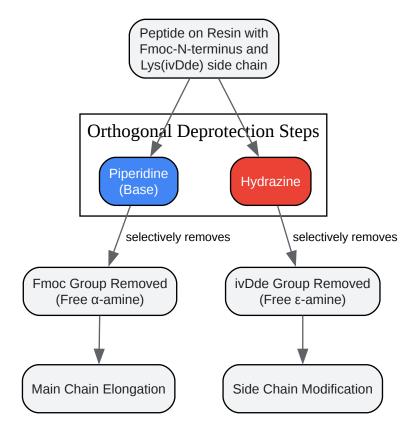
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Caption: Workflow for branched peptide synthesis using ivDde-Lys(Fmoc)-OH.

## Signaling Pathway and Logical Relationship Diagrams

While **ivDde-Lys(Fmoc)-OH** is a tool for chemical synthesis and not directly involved in biological signaling pathways, a diagram can illustrate the logical relationship of the orthogonal deprotection strategy.





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Caption: Orthogonal deprotection strategy of ivDde-Lys(Fmoc)-OH.

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